molecular formula C14H17NO2S2 B6540053 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-63-4

4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540053
CAS No.: 1060282-63-4
M. Wt: 295.4 g/mol
InChI Key: FVCJWJBYWYYLDO-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a benzene ring substituted with a propan-2-yl (isopropyl) group at the para position and a sulfonamide group linked to a thiophen-3-ylmethyl moiety.

Properties

IUPAC Name

4-propan-2-yl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-11(2)13-3-5-14(6-4-13)19(16,17)15-9-12-7-8-18-10-12/h3-8,10-11,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCJWJBYWYYLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting benzene-1-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the isopropyl group: This step involves the alkylation of the benzene ring using isopropyl halide in the presence of a strong base.

    Attachment of the thiophene moiety: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The isopropyl and thiophene groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Key Data :

Compound Substituent (Benzene) Molecular Weight* Crystallographic Parameters (e.g., S–N bond length)
Target Compound Propan-2-yl ~325.4 (calc.) Not reported; analogous S–N bonds: ~1.63 Å
4-Methyl-N-[(thiophen-3-yl)methyl]benzenesulfonamide Methyl 307.36
4-Fluoro-N-(3-fluoro-4-methylphenyl)-... Fluoro, methyl ~450 (calc.)
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-... Propylsulfonyl 429.91

*Calculated based on molecular formulas where data are unavailable.

Impact of Substituents :

  • Fluorine () : Improves metabolic stability and binding affinity via electronegative effects.

Pharmacological Activity

Reported Targets :

  • Kinase Inhibition : Fluorinated sulfonamides (e.g., ) are often explored in oncology due to enhanced target specificity .
  • Structural Analogs with Benzothiophene () : May target sulfotransferases or GPCRs, though specific data are lacking .

Hypothesized Activity for Target Compound :

  • The isopropyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) compared to methyl analogs.

Biological Activity

4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be broken down as follows:

  • Propan-2-yl : An isopropyl group that may influence lipophilicity and membrane permeability.
  • Thiophen-3-yl : A thiophene ring that can enhance binding interactions with biological targets.
  • Benzene sulfonamide : Known for its antibacterial properties and potential in treating various diseases.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Studies indicate that derivatives of benzene sulfonamides exhibit significant antimicrobial activity against a range of pathogens. For instance, this compound has shown promising results in inhibiting bacterial growth, potentially through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Cardiovascular Effects

Research on related sulfonamide compounds has demonstrated effects on cardiovascular parameters. A study evaluated the impact of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The findings indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies .

CompoundDose (nM)Effect on Perfusion Pressure (%)
Control-0
Benzene Sulfonamide0.001-10
This compoundTBDTBD

Anti-inflammatory Activity

Sulfonamides have also been explored for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could provide therapeutic benefits in conditions like arthritis. In vitro studies have suggested that similar compounds can reduce TNFα production in macrophages, indicating a potential mechanism for anti-inflammatory action .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, the compound may inhibit key enzymes involved in bacterial metabolism and inflammation.
  • Receptor Interactions : The thiophene moiety may facilitate interactions with specific receptors or proteins involved in signaling pathways related to inflammation and pain.
  • Membrane Permeability : The isopropyl group enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and exert effects intracellularly.

Case Studies

  • In vitro Studies : Laboratory experiments have demonstrated the compound's efficacy against various bacterial strains, with IC50 values comparable to established antibiotics.
  • Animal Models : In vivo studies using rat models have shown promising results regarding the reduction of inflammatory markers following administration of the compound.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good absorption when administered orally.
  • Distribution : Its ability to penetrate biological membranes may facilitate effective distribution throughout tissues.
  • Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

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